molecular formula C12H12N2O B8630218 (4,5-Dihydro-oxazol-2-yl)-(1-phenyl-prop-2-ynyl)-amine

(4,5-Dihydro-oxazol-2-yl)-(1-phenyl-prop-2-ynyl)-amine

Cat. No. B8630218
M. Wt: 200.24 g/mol
InChI Key: JCOXIPNAEJAANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5-Dihydro-oxazol-2-yl)-(1-phenyl-prop-2-ynyl)-amine is a useful research compound. Its molecular formula is C12H12N2O and its molecular weight is 200.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality (4,5-Dihydro-oxazol-2-yl)-(1-phenyl-prop-2-ynyl)-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4,5-Dihydro-oxazol-2-yl)-(1-phenyl-prop-2-ynyl)-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(4,5-Dihydro-oxazol-2-yl)-(1-phenyl-prop-2-ynyl)-amine

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C12H12N2O/c1-2-11(10-6-4-3-5-7-10)14-12-13-8-9-15-12/h1,3-7,11H,8-9H2,(H,13,14)

InChI Key

JCOXIPNAEJAANH-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CC=C1)NC2=NCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 136 mg of 1-(2-chloro-ethyl)-3-(1-phenyl-prop-2-ynyl)-urea (Formula 29) in 5 mL of water was heated at 100° C. for 2.5 hours. The reaction mixture was cooled to room temperature. Then, sodium carbonate (saturated solution) was added to the mixture until the pH was greater than 8. The mixture was extracted with ethyl acetate. Combined ethyl acetate was washed with brine, dried over sodium sulfate and concentrated. Column chromatography (3-5% 7N NH3 in MeOH/CH2Cl2) gave 84 mg of (4,5-Dihydro-oxazol-2-yl)-(1-phenyl-prop-2-ynyl)-amine (Formula 30) as a white solid. 1H NMR (300 MHz, CDCl3) δ 2.49 (d, J=2.0 Hz, 1H), 3.66-3.75 (m, 2H), 4.22-4.28 (m, 2H), 5.58 (d, J=2.0 Hz, 1H), 7.26-7.31 (m, 1H), 7.33-7.36 (m, 2H), 7.52-7.54 (m, 2H).
Name
1-(2-chloro-ethyl)-3-(1-phenyl-prop-2-ynyl)-urea
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Formula 29
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
3%

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